4-(Trifluoromethyl)-dl-phenylalanine 4-(Trifluoromethyl)-dl-phenylalanine
Brand Name: Vulcanchem
CAS No.: 114872-99-0; 114926-38-4; 14091-16-8
VCID: VC6516810
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19

4-(Trifluoromethyl)-dl-phenylalanine

CAS No.: 114872-99-0; 114926-38-4; 14091-16-8

Cat. No.: VC6516810

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-dl-phenylalanine - 114872-99-0; 114926-38-4; 14091-16-8

Specification

CAS No. 114872-99-0; 114926-38-4; 14091-16-8
Molecular Formula C10H10F3NO2
Molecular Weight 233.19
IUPAC Name 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Standard InChI Key CRFFPDBJLGAGQL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

4-(Trifluoromethyl)-DL-phenylalanine (C₁₀H₁₀F₃NO₂) consists of a phenylalanine backbone modified with a trifluoromethyl (-CF₃) group at the fourth position of the aromatic ring (Figure 1). The DL designation indicates the racemic mixture of D- and L-enantiomers, which is often utilized in studies requiring non-chiral intermediates. The trifluoromethyl group introduces significant electronic effects, including increased electronegativity and steric bulk, which influence the compound’s reactivity and interaction with biological targets .

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₀F₃NO₂

  • Molecular Weight: 233.19 g/mol

  • Boiling Point: 298–300°C (estimated)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO), low in water .

The compound’s logP (octanol-water partition coefficient) is approximately 2.1, reflecting enhanced lipophilicity due to the -CF₃ group . This property facilitates membrane permeability, making it valuable in drug design.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4-(trifluoromethyl)-DL-phenylalanine typically involves trifluoromethylation of a phenylalanine precursor. One established route employs a Negishi cross-coupling reaction between a halogenated aromatic compound and a β-iodoalanine derivative (Scheme 1) . Key steps include:

  • Trifluoromethylation: Reaction of 4-bromophenylalanine with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a copper catalyst.

  • Deprotection: Removal of protecting groups (e.g., Boc or methyl esters) under acidic or basic conditions .

Alternative methods utilize palladium-catalyzed C–H activation to introduce the -CF₃ group directly onto the phenyl ring, though yields remain moderate (45–60%) .

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors have been adopted to optimize reaction conditions (e.g., temperature, pressure) and reduce purification steps. A representative large-scale process involves:

  • Step 1: Batch trifluoromethylation of 4-iodophenylalanine using CF₃SiMe₃.

  • Step 2: Catalytic hydrogenation to resolve racemic mixtures (if enantiopure products are required).

  • Step 3: Crystallization from ethanol/water to achieve >98% purity .

Applications in Pharmaceutical and Chemical Research

Peptide-Based Catalysis

4-(Trifluoromethyl)-DL-phenylalanine serves as a precursor for dioxirane-generating catalysts, which mediate enantioselective epoxidations of alkenes. When incorporated into peptide scaffolds, the compound’s -CF₃ group stabilizes transition states and enhances catalytic turnover (Figure 2) . For example, a peptide catalyst containing this residue achieved 12% conversion in styrene epoxidation, demonstrating potential for asymmetric synthesis .

Drug Discovery

Fluorinated phenylalanine derivatives are pivotal in developing protease inhibitors and receptor modulators. The -CF₃ group’s electron-withdrawing effects improve binding affinity to hydrophobic enzyme pockets. Notable applications include:

  • Anticancer Agents: Analogues inhibit tyrosine kinases by mimicking ATP-binding motifs .

  • Antiviral Therapeutics: Incorporation into peptide sequences enhances resistance to enzymatic degradation in HIV protease inhibitors .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound competitively inhibits phenylalanine hydroxylase (PAH), a key enzyme in phenylalanine metabolism. Kinetic studies show a Kᵢ value of 12 μM, suggesting moderate potency . This activity is leveraged in metabolic disorder research to model phenylketonuria (PKU).

Receptor Interactions

In G protein-coupled receptor (GPCR) studies, 4-(trifluoromethyl)-DL-phenylalanine modifies ligand-receptor binding kinetics. For instance, it enhances the selectivity of µ-opioid receptor agonists by 3-fold compared to non-fluorinated analogues .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationAvoid skin contact
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Data sourced from safety sheets of structurally related compounds .

Future Research Directions

  • Synthetic Methodology: Development of enantioselective trifluoromethylation to access D- or L-enantiomers without resolution steps.

  • Therapeutic Applications: Exploration in mRNA display libraries for identifying high-affinity protein binders.

  • Material Science: Integration into fluorinated polymers for biomedical coatings.

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